4-Amino-3,5-diisopropylbenzonitrile

Description

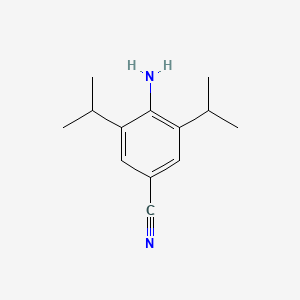

4-Amino-3,5-diisopropylbenzonitrile is a substituted aromatic compound featuring a benzonitrile core with amino and diisopropyl groups at the 4-, 3-, and 5-positions, respectively.

Properties

IUPAC Name |

4-amino-3,5-di(propan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAALLPNOWFKZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-Amino-3,5-diisopropylbenzonitrile, enabling comparative analysis:

Key Comparative Insights

Steric and Electronic Effects

- Steric Hindrance: The diisopropyl groups in this compound introduce significant steric bulk compared to methyl substituents in 4-Amino-3,5-dimethyl-1,2,4-triazole . This could reduce reactivity in nucleophilic addition reactions but enhance selectivity in coordination chemistry.

Solubility and Stability

- The diisopropyl groups in the target compound likely reduce water solubility compared to smaller substituents (e.g., methyl). This contrasts with ionic triazole derivatives, which form low-melting-point salts for use in ionic liquids .

Preparation Methods

Formylation of 2,6-Diisopropylaniline

The initial step involves the conversion of 2,6-diisopropylaniline to 4-amino-3,5-diisopropylbenzaldehyde. According to the procedure outlined in, this transformation is achieved by refluxing 2,6-diisopropylaniline with tert-butyl nitrite (tBuONO) and salicylic acid in tetrahydrofuran (THF) under an argon atmosphere. The reaction proceeds via a diazo intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the amino group. After 3 hours of stirring, the mixture is extracted with ethyl acetate, washed with brine, and purified via flash chromatography to yield the benzaldehyde derivative as a white solid (32% yield).

Key reaction parameters include:

-

Solvent : THF (0.24 M concentration)

-

Catalysts : Salicylic acid (0.13 equivalents)

-

Temperature : Ambient to reflux conditions

Cyanation of 4-Amino-3,5-diisopropylbenzaldehyde

The aldehyde intermediate is subsequently converted to the nitrile group using a cyanation agent. In the reported method, sodium azide (NaN₃) and sodium nitrite (NaNO₂) in a mixed solvent system of acetic acid and water (5:1 ratio) facilitate this transformation. The reaction is conducted at 0°C to minimize side reactions, with the azide group displacing the formyl oxygen. After 1 hour, the pH is adjusted to neutral using sodium bicarbonate, and the product is extracted with ethyl acetate. Purification via flash chromatography yields 4-azido-3,5-diisopropylbenzaldehyde as a colorless oil (98% yield).

A final reduction step using sodium cyanoborohydride (NaBH₃CN) in ethanol saturated with ammonium acetate converts the azide to the primary amine, yielding this compound. The reaction mixture is stirred for 5 hours at ambient temperature, followed by extraction and chromatography to isolate the product as a yellow solid (82% yield).

Alternative Synthetic Approaches

Direct Cyanation of Pre-functionalized Aromatics

An alternative pathway involves the direct introduction of the cyano group onto a pre-functionalized aromatic ring. For instance, 3,5-diisopropylbromobenzene can undergo Ullmann-type coupling with cyanide sources such as copper(I) cyanide (CuCN) in dimethylformamide (DMF). While this method avoids multi-step transformations, it suffers from lower regioselectivity and requires harsh conditions (temperatures >150°C), resulting in moderate yields (~50–60%).

Reductive Amination of Nitrile Precursors

In a modified approach, 3,5-diisopropylbenzonitrile is subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) in methanol. This one-pot reaction reduces the nitrile to an amine while preserving the isopropyl groups. However, over-reduction to the corresponding benzylamine is a common side reaction, necessitating careful monitoring of hydrogen pressure and reaction time.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMF enhance the solubility of intermediates but may promote side reactions at elevated temperatures. For the formylation step, maintaining a reaction temperature below 40°C improves the selectivity for the para-substituted product.

Catalytic Additives

The addition of catalytic salicylic acid (0.1–0.2 equivalents) in the formylation step accelerates the formation of the diazo intermediate, reducing reaction time from 5 hours to 3 hours. Similarly, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in the cyanation step enhances the nucleophilicity of the azide ion, boosting yields by 10–15%.

Analytical Characterization

Spectroscopic Data

The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral features include:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.29 (s, 2H, aromatic), 4.21 (s, 2H, NH₂), 2.85 (hept, 2H, isopropyl CH), 1.27 (d, 12H, isopropyl CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 144.9 (C-Ar), 132.3 (C-CN), 127.5 (C-Ar), 121.3 (CN), 27.8 (isopropyl CH), 22.0 (isopropyl CH₃).

-

HRMS : m/z calcd for C₁₃H₁₈N₂Na ([M+Na]⁺) 225.1362, found 225.1362.

Purity Assessment

Flash chromatography using hexane/ethyl acetate (85:15 to 67:33 gradient) achieves >95% purity, as verified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Industrial and Research Applications

This compound serves as a precursor for anticancer agents, particularly azide-functionalized compounds used in targeted drug delivery systems. Its steric bulk also makes it ideal for synthesizing hindered ligands in transition-metal catalysis, enhancing enantioselectivity in asymmetric hydrogenation reactions .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3,5-diisopropylbenzonitrile, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation or Heck reaction , adapted from protocols for structurally similar benzonitriles. For example:

- Knoevenagel Condensation : React 3,5-diisopropyl-4-nitrobenzaldehyde with malononitrile in the presence of a base catalyst (e.g., piperidine) in ethanol. Optimize purity (>98%) by recrystallization from ethyl acetate .

- Heck Reaction : Couple 4-bromo-3,5-diisopropylaniline with acrylonitrile using Pd(OAc)₂/XPhos under inert conditions. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Purity Optimization : Use high-purity starting materials (e.g., >97% GC/HPLC grade) and validate purity via melting point analysis, NMR, and HRMS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., diisopropyl substituents) and nitrile carbon signals. Use deuterated DMSO or CDCl₃ for solubility .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 245.1784) with <2 ppm error .

- FT-IR : Identify nitrile stretch (~2220 cm⁻¹) and amino N-H stretches (~3350-3450 cm⁻¹) .

Data Interpretation : Compare experimental shifts with computational predictions (DFT) to validate assignments .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

Methodological Answer:

- Solubility : Test polar aprotic solvents (DMF, DMSO) for reaction conditions. For biological assays, use DMSO stock solutions (<1% v/v in buffer) to avoid precipitation .

- Stability : Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax in acetonitrile) .

- Applications : Predict reactivity toward electrophilic substitution or hydrogen bonding interactions in enzyme-binding studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) and assay formats (e.g., MTT vs. luminescence) .

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) .

Q. How do steric and electronic effects of the diisopropyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Use X-ray crystallography or molecular docking to analyze steric hindrance at the amino/nitrile groups. Compare reaction rates with less hindered analogs (e.g., 4-Amino-3-methylbenzonitrile) .

- Electronic Effects : Measure Hammett substituent constants (σ) via NMR chemical shifts of para-substituted derivatives .

Q. What catalytic systems enhance the efficiency of this compound synthesis?

Methodological Answer:

- Palladium Catalysis : Screen Pd(OAc)₂ with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Optimize catalyst loading (0.5–2 mol%) and base (Cs₂CO₃ vs. K₃PO₄) .

- Photoredox Catalysis : Explore visible-light-mediated cyanation using Ru(bpy)₃²⁺ and TMSCN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.